molecular formula C14H17N5O3S B2464308 2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetonitrile CAS No. 1251603-10-7

2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetonitrile

Cat. No.: B2464308
CAS No.: 1251603-10-7
M. Wt: 335.38
InChI Key: PMWCHICADOJASZ-UHFFFAOYSA-N
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Description

2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetonitrile is a useful research compound. Its molecular formula is C14H17N5O3S and its molecular weight is 335.38. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Insecticidal Activity

A study by Xu et al. (2017) synthesized and characterized a series of sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety. Some derivatives displayed significant antifungal activities and insecticidal activity. For instance, one derivative exhibited 78.6% and 76.4% inhibition rates against Rhizotonia erealis and Helminthosporium maydis, respectively, at a concentration of 50 μg/mL. Another compound showed over 95% mortality at 500 μg/mL against Plutella xylostella (Xu et al., 2017).

Anticancer Effects

Wang et al. (2015) modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonylamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound exhibiting potent anticancer effects. Alkylurea moiety was used to replace the acetamide group, resulting in derivatives with significant antiproliferative activities against human cancer cell lines. These compounds also showed reduced acute oral toxicity and maintained inhibitory activity against PI3Ks and mTOR, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).

Synthesis and Structural Analysis

El-Kurdi et al. (2021) discussed the synthesis of triazolopyridines, including 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, using N-chlorosuccinimide (NCS) for hydrazones under mild conditions. These compounds were characterized using various techniques like NMR, FTIR, MS, and X-ray diffraction, offering insights into their structural properties (El-Kurdi et al., 2021).

Herbicidal Activity

Moran (2003) prepared substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates the potential use of such compounds in agricultural applications (Moran, 2003).

Properties

IUPAC Name

2-[6-(4-methylpiperidin-1-yl)sulfonyl-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-11-4-7-17(8-5-11)23(21,22)12-2-3-13-16-19(9-6-15)14(20)18(13)10-12/h2-3,10-11H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWCHICADOJASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC#N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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